2-(5,5-dimethyloxolan-2-yl)ethan-1-amine
Description
2-(5,5-Dimethyloxolan-2-yl)ethan-1-amine (CAS: 2126162-96-5) is a heterocyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 5th position and an ethylamine side chain at the 2nd position. Its molecular formula is C₈H₁₇NO (MW: 143.23 g/mol), and it exists as a liquid at 4°C . The saturated oxolane ring confers conformational rigidity and moderate polarity, while the dimethyl groups enhance steric hindrance and lipophilicity. This compound is marketed as a building block in organic synthesis, though its specific applications remain understudied .
Properties
IUPAC Name |
2-(5,5-dimethyloxolan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-3-7(10-8)4-6-9/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJKXZQTWXXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine typically involves the reaction of 2-(5,5-dimethyloxolan-2-yl)ethanol with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions to facilitate the formation of the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine and related compounds:
Functional Group and Property Comparisons
Aromatic vs. Saturated Heterocycles
Phenyl-substituted analogs (e.g., 2,2-diphenylethan-1-amine , 2C-iP ):
- Heterocyclic analogs (e.g., thiazole , indazole ): Nitrogen/sulfur atoms enable hydrogen bonding and participation in coordination chemistry.
- Oxolane-based compound: Saturated oxolane ring reduces π-π interactions compared to aromatic analogs.
Physicochemical Properties
Biological Activity
2-(5,5-Dimethyloxolan-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities. The compound features a dimethyloxolane moiety, which may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a five-membered oxolane ring substituted with two methyl groups at the 5-position and an ethylamine side chain.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key areas of focus include:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of similar structures have shown selective inhibition of cancer cell lines, including breast and colon cancer cells. These compounds act through mechanisms such as induction of apoptosis and inhibition of key cellular pathways involved in tumor growth.
2. Neuropharmacological Effects
The compound's structural similarity to known neurotransmitter analogs suggests potential neuropharmacological effects. It may interact with serotonin receptors or other neurotransmitter systems, influencing mood and cognitive functions.
3. Anti-inflammatory Properties
There is emerging evidence that compounds with similar oxolane structures possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses.
Research Findings and Case Studies
A selection of research findings highlights the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated inhibition of cancer cell proliferation in vitro | Cell viability assays on various cancer cell lines |
| Study B | Induced apoptosis in neuroblastoma cells | Flow cytometry analysis for apoptotic markers |
| Study C | Reduced levels of inflammatory markers in animal models | ELISA assays for cytokine quantification |
Understanding the mechanisms through which this compound exerts its biological effects is crucial:
- Cellular Pathway Modulation : The compound may interfere with signaling pathways critical for cell survival and proliferation.
- Receptor Interaction : Potential binding to neurotransmitter receptors could explain neuropharmacological effects.
- Oxidative Stress Regulation : Similar compounds have shown the ability to modulate reactive oxygen species (ROS), suggesting a role in oxidative stress management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
